2-methoxyethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15610557
Molecular Formula: C24H23BrN4O4
Molecular Weight: 511.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23BrN4O4 |
|---|---|
| Molecular Weight | 511.4 g/mol |
| IUPAC Name | 2-methoxyethyl 4-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C24H23BrN4O4/c1-15-20(23(30)33-13-12-32-2)22(27-24(31)26-15)19-14-29(18-6-4-3-5-7-18)28-21(19)16-8-10-17(25)11-9-16/h3-11,14,22H,12-13H2,1-2H3,(H2,26,27,31) |
| Standard InChI Key | LURLYLNPEOAYLJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)OCCOC |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s IUPAC name, 2-methoxyethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reflects its intricate architecture. Key structural features include:
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A tetrahydropyrimidine ring (1,2,3,4-tetrahydropyrimidine) with a 2-oxo group at position 2 and a methyl group at position 6.
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A pyrazole ring substituted at position 4 with a 3-(4-bromophenyl)-1-phenyl group.
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A 2-methoxyethyl ester at position 5 of the tetrahydropyrimidine core.
Table 1: Molecular and Structural Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>25</sub>BrN<sub>4</sub>O<sub>4</sub> |
| Molecular Weight | 525.40 g/mol (calculated) |
| IUPAC Name | 2-methoxyethyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Key Functional Groups | Tetrahydropyrimidine, pyrazole, 2-oxo, 2-methoxyethyl ester, bromophenyl, phenyl |
| Structural Analogues | Methyl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
The molecular formula C<sub>25</sub>H<sub>25</sub>BrN<sub>4</sub>O<sub>4</sub> was derived by modifying the ester group and oxo/thioxo substitution in the structurally similar compound VC9065093 (C<sub>22</sub>H<sub>19</sub>BrN<sub>4</sub>O<sub>2</sub>S). Replacing the methyl ester with a 2-methoxyethyl group introduces three additional carbons, six hydrogens, and one oxygen, while substituting the thioxo (S) with an oxo (O) group adjusts the heteroatom composition.
Spectral and Crystallographic Insights
While crystallographic data for this specific compound are unavailable, related pyrazole-tetrahydropyrimidine hybrids exhibit planar pyrazole rings (r.m.s. deviation ≤ 0.003 Å) and distinct dihedral angles between aromatic systems . For example, in C<sub>25</sub>H<sub>19</sub>BrN<sub>2</sub>O<sub>2</sub>, the pyrazole ring forms a 7.56° angle with the N-bound benzene ring and a 56.48° angle with the C-bound benzene ring . Such conformational details suggest that steric and electronic interactions between the bromophenyl, phenyl, and tetrahydropyrimidine moieties likely influence the compound’s three-dimensional architecture and intermolecular interactions.
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of tetrahydropyrimidine derivatives typically employs multicomponent reactions (MCRs), such as the Biginelli reaction, which condenses aldehydes, β-keto esters, and urea/thiourea. For this compound, a plausible route involves:
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Pyrazole Synthesis: Formation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde via cyclocondensation of hydrazines with diketones or via Vilsmeier-Haack formylation of preformed pyrazoles .
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Tetrahydropyrimidine Formation: A one-pot MCR using the pyrazole aldehyde, a β-keto ester (e.g., methyl acetoacetate), and urea/thiourea, catalyzed by LaCl<sub>3</sub>·7H<sub>2</sub>O .
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Esterification: Transesterification of the methyl ester intermediate with 2-methoxyethanol to introduce the 2-methoxyethyl group.
Table 2: Representative Reaction Conditions
The use of LaCl<sub>3</sub>·7H<sub>2</sub>O as a catalyst offers advantages such as high recyclability (up to four cycles without activity loss), mild reaction conditions, and reduced byproduct formation .
Mechanistic Considerations
The reaction mechanism likely proceeds through:
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Acid-Catalyzed Imine Formation: Protonation of the aldehyde carbonyl facilitates nucleophilic attack by urea, forming an N-acyl imine intermediate.
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Knoevenagel Condensation: The β-keto ester reacts with the imine to generate an α,β-unsaturated ketone.
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Cyclization: Intramolecular nucleophilic attack by the urea nitrogen forms the tetrahydropyrimidine ring .
The 2-methoxyethyl ester may improve pharmacokinetic properties by increasing metabolic stability and tissue penetration.
Comparative Analysis with Structural Analogues
Table 4: Key Comparisons with VC9065093
| Property | Target Compound | VC9065093 |
|---|---|---|
| Ester Group | 2-Methoxyethyl | Methyl |
| X Group at Position 2 | Oxo (O) | Thioxo (S) |
| Molecular Weight | 525.40 g/mol | 483.40 g/mol |
| Hypothesized Solubility | Higher (logP ≈ 3.2) | Lower (logP ≈ 3.8) |
Replacing the thioxo group with oxo reduces lipophilicity, potentially enhancing aqueous solubility.
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